molecular formula C15H14N4O3S4 B10877983 Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate

Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B10877983
M. Wt: 426.6 g/mol
InChI Key: DQOVLTWMAYFYAJ-UHFFFAOYSA-N
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Description

Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the benzothiazole moiety, potentially leading to ring-opening or hydrogenation products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiadiazole or benzothiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole or benzothiazole rings.

Scientific Research Applications

Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Benzothiazole Derivatives: Compounds with the benzothiazole moiety are known for their antimicrobial and anticancer properties.

Uniqueness

Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate is unique due to the combination of the thiadiazole and benzothiazole rings, along with the presence of the methylsulfanyl group

Properties

Molecular Formula

C15H14N4O3S4

Molecular Weight

426.6 g/mol

IUPAC Name

ethyl 2-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C15H14N4O3S4/c1-3-22-12(21)8-4-5-9-10(6-8)25-13(16-9)17-11(20)7-24-15-18-14(23-2)19-26-15/h4-6H,3,7H2,1-2H3,(H,16,17,20)

InChI Key

DQOVLTWMAYFYAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NS3)SC

Origin of Product

United States

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